

Application Notes and Protocols for In Vivo Animal Studies with Oxalate Salts

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Compound of Interest

Compound Name: Amiton oxalate

Cat. No.: B1667125

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A noteworthy clarification regarding the term "**Amiton oxalate**": Initial literature searches did not yield specific information for a compound named "**Amiton oxalate**." The provided data and protocols pertain to the more commonly studied sodium oxalate, which is widely used in animal models to induce conditions related to hyperoxaluria and kidney stone formation. Researchers should verify the specific oxalate salt relevant to their study.

Introduction

Oxalates are naturally occurring compounds in many plants and are also produced endogenously in animals. In research, soluble oxalate salts, such as sodium oxalate, are frequently used to induce hyperoxaluria, a condition characterized by excessive oxalate in the urine. This application note provides detailed protocols for the use of sodium oxalate in in vivo animal studies to model hyperoxaluria and associated pathologies, such as nephrocalcinosis (calcium oxalate crystal deposition in the kidneys). These models are crucial for investigating the pathophysiology of kidney stone disease and for the preclinical evaluation of potential therapeutic agents.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of oxalate salts in various animal models. It is critical to note that dosages can vary significantly based on the animal species, strain, age, and the specific experimental goals.

| Parameter | Animal Model | Dosage/Concentration | Route of Administration | Key Findings |
|----------------------------|------------------------------------|---|--|---|
| Acute Oral Toxicity (LD50) | Rat (Male) | 475 mg/kg body weight | Oral | Moderate to high toxicity.[1] |
| Rat (Female) | 375 mg/kg body weight | Oral | Moderate to high toxicity.[1] | |
| Induction of Hyperoxaluria | Rat | 70 mg/kg body weight (daily for one month) | Intraperitoneal injection | Resulted in hyperoxaluria and tissue distortions in kidneys, bone marrow, and brain.[2] |
| Rat | 10 mg/kg body weight (single dose) | Intraperitoneal injection | Caused tubular necrosis and dilatation of the kidney.[3] | |
| Dietary Administration | Rat | 2.5% and 5% oxalic acid in diet (for 70 days) | Oral (in feed) | Depressed growth rate and induced renal toxicity.[1] |

Experimental Protocols

Below are detailed protocols for inducing hyperoxaluria in rats using sodium oxalate.

Protocol 1: Induction of Chronic Hyperoxaluria via Intraperitoneal Injection

This protocol is adapted from studies aiming to create a sustained model of hyperoxaluria.

- Objective: To induce chronic hyperoxaluria and subsequent renal damage.
- Animal Model: Male Sprague-Dawley rats (200-250g).

- Materials:
 - Sodium oxalate (analytical grade)
 - Sterile, pyrogen-free saline (0.9% NaCl)
 - Sterile syringes and needles (25-27 gauge)
 - Metabolic cages for urine collection
- Procedure:
 - Preparation of Dosing Solution: Prepare a fresh solution of sodium oxalate in sterile saline at a concentration that allows for the administration of 70 mg/kg in a volume of 2.5 ml/kg. [2] For a 250g rat, this would be 17.5 mg in 0.625 ml of saline. Ensure the sodium oxalate is fully dissolved.
 - Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the experiment.
 - Administration: Administer the sodium oxalate solution via intraperitoneal (IP) injection daily for 30 days.[2] A control group should receive an equivalent volume of sterile saline.
 - Monitoring: Monitor the animals daily for any signs of distress, including changes in weight, food and water intake, and behavior.
 - Urine Collection: Towards the end of the study period, house the rats in metabolic cages for 24-hour urine collection to analyze for oxalate levels and crystal formation.[2]
 - Terminal Procedures: At the end of the 30-day period, collect blood samples for biochemical analysis of serum markers for kidney function (e.g., creatinine, urea).[2] Euthanize the animals and collect kidneys and other organs for histopathological examination.[2]

Protocol 2: Induction of Acute Nephrocalcinosis via Intraperitoneal Injection

This protocol is designed to rapidly induce the formation of calcium oxalate crystals in the kidneys.

- Objective: To induce acute calcium oxalate crystal deposition in the renal tubules.
- Animal Model: Male Wistar rats (150-200g).
- Materials:
 - Sodium oxalate (analytical grade)
 - Sterile, pyrogen-free saline (0.9% NaCl)
 - Sterile syringes and needles (25-27 gauge)
- Procedure:
 - Preparation of Dosing Solution: Prepare a fresh solution of sodium oxalate in sterile saline. A single high dose of 10 mg/kg can be used to induce tubular necrosis.[3]
 - Acclimatization: Acclimate rats for one week before the experiment.
 - Administration: Administer a single dose of sodium oxalate solution via intraperitoneal injection.[3] A control group should receive an equivalent volume of saline.
 - Monitoring: Closely monitor the animals for signs of acute toxicity.
 - Tissue Collection: Euthanize the animals at predetermined time points (e.g., 24, 48, 72 hours) post-injection to collect kidneys for histopathological analysis of crystal deposition and tubular injury.[3]

Visualizations

Diagram 1: Experimental Workflow for In Vivo Oxalate Studies

Workflow for chronic hyperoxaluria induction.

Diagram 2: Signaling Pathway of Oxalate-Induced Renal Injury

Oxalate-induced renal cell injury pathway.

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